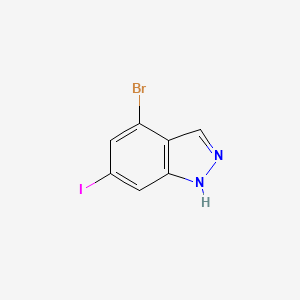

4-Bromo-6-iodo-1H-indazole

CAS No.: 885518-97-8

Cat. No.: VC2546249

Molecular Formula: C7H4BrIN2

Molecular Weight: 322.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885518-97-8 |

|---|---|

| Molecular Formula | C7H4BrIN2 |

| Molecular Weight | 322.93 g/mol |

| IUPAC Name | 4-bromo-6-iodo-1H-indazole |

| Standard InChI | InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |

| Standard InChI Key | DHBZGMHXQRHPGP-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1NN=C2)Br)I |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Br)I |

Introduction

Chemical Properties and Structure

Structural Characteristics

Table 1: Structural Data for 4-Bromo-6-iodo-1H-indazole and Related Compounds

| Property | 4-Bromo-6-iodo-1H-indazole | 6-Bromo-4-iodo-1H-indazole | 4-Bromo-6-iodo-3-chloro-1H-indazole |

|---|---|---|---|

| Molecular Formula | C7H4BrIN2 | C7H4BrIN2 | C7H3BrClIN2 |

| Molecular Weight | ~322.93 g/mol | 322.93 g/mol | 357.37 g/mol |

| Structure | Indazole ring with Br at position 4, I at position 6 | Indazole ring with Br at position 6, I at position 4 | Indazole ring with Br at position 4, I at position 6, Cl at position 3 |

| CAS Number | Not specified in search results | 885519-41-5 | 887568-45-8 |

The indazole core of these compounds features a fused bicyclic structure with nitrogen atoms at positions 1 and 2. The halogen substituents significantly influence the electronic distribution and reactivity of the molecule .

Physical Properties

The physical properties of 4-Bromo-6-iodo-1H-indazole can be estimated based on related compounds. For instance, its related compound 4-Bromo-6-iodo-3-chloro-1H-indazole has a predicted boiling point of 441.1±45.0 °C and a density of 2.459±0.06 g/cm³ . Similarly, 4-Bromo-6-iodo-3-hydroxy-1H-indazole has a predicted boiling point of 342.1±42.0 °C and density of 2.331±0.06 g/cm³ .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for confirming the structure of indazole derivatives. Based on data for 6-Bromo-4-iodo-1H-indazole, the 1H NMR spectrum would show distinctive signals corresponding to aromatic protons and the N-H proton . These spectroscopic data are crucial for structure verification during synthesis and purification processes.

Synthesis Methodologies

Halogen Exchange Reactions

One potential synthetic route involves halogen exchange reactions, similar to those used for synthesizing 6-iodo-1H-indazole from 6-bromoindazole. This approach typically employs copper(I) iodide as a catalyst, along with tetra-(n-butyl)ammonium iodide and potassium iodide in a suitable solvent like 1,4-dioxane .

The synthesis procedure might follow these general steps:

-

Preparation of the appropriately halogenated precursor

-

Catalytic halogen exchange reaction

-

Purification through recrystallization or chromatographic methods

Direct Halogenation

Direct halogenation of the indazole core represents another potential synthetic approach. This method typically involves electrophilic aromatic substitution reactions with halogenating agents such as N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) for iodination, with careful control of reaction conditions to achieve regioselectivity.

Biological Activity and Applications

| Compound | Biological Target | Activity | Reference |

|---|---|---|---|

| 1H-indazole | Lactoperoxidase (LPO) | Ki = 4.10 mM | |

| 4-Bromo-1H-indazole | Lactoperoxidase (LPO) | Ki = 184.09 mM | |

| 6-Bromo-1H-indazole | Lactoperoxidase (LPO) | Data not provided | |

| 4-Bromo-6-iodo-1H-indazole | Not specified | Not specified | - |

Material Science Applications

Beyond medicinal chemistry, halogenated indazoles have potential applications in material science. The unique electronic properties conferred by the halogen substituents may make these compounds valuable in the development of functional materials, such as organic semiconductors or photosensitive materials.

Comparison with Related Indazole Derivatives

Structural Variations

The indazole family encompasses numerous derivatives with varying substituents. Closely related to 4-Bromo-6-iodo-1H-indazole are compounds such as 4-Bromo-6-fluoro-5-iodo-1H-indazole, 4-Bromo-6-iodo-3-hydroxy-1H-indazole, and 4-Bromo-6-iodo-3-chloro-1H-indazole .

Electronic Properties

The electronic properties of these related compounds differ based on their substituent patterns. For instance, 4-Bromo-6-iodo-3-chloro-1H-indazole and 4-Bromo-6-iodo-3-hydroxy-1H-indazole have predicted pKa values of 9.67±0.40 and 10.46±0.20, respectively, indicating differences in their acid-base characteristics .

Comparative Analysis

Table 3: Comparative Analysis of Selected Halogenated Indazole Derivatives

| Property | 4-Bromo-6-iodo-1H-indazole | 4-Bromo-6-iodo-3-hydroxy-1H-indazole | 4-Bromo-6-iodo-3-chloro-1H-indazole | 4-Bromo-6-fluoro-5-iodo-1H-indazole |

|---|---|---|---|---|

| Molecular Weight | ~322.93 g/mol | 338.93 g/mol | 357.37 g/mol | 357.37 g/mol |

| Additional Substituent | None | 3-Hydroxy | 3-Chloro | 5-Fluoro |

| Predicted pKa | Not specified | 10.46±0.20 | 9.67±0.40 | Not specified |

| Predicted Boiling Point | Not specified | 342.1±42.0 °C | 441.1±45.0 °C | Not specified |

This comparative analysis highlights the structural diversity within the halogenated indazole family and illustrates how variations in substitution patterns can influence physicochemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume